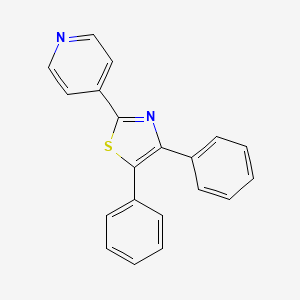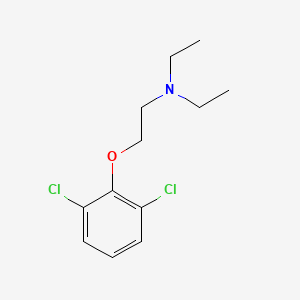![molecular formula C18H29N3O3 B5684625 7-cyclopentyl-2-(4-morpholinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5684625.png)
7-cyclopentyl-2-(4-morpholinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-cyclopentyl-2-(4-morpholinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one, also known as CPCCOEt, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in neurological disorders such as Parkinson's disease, epilepsy, and schizophrenia.
Mécanisme D'action
7-cyclopentyl-2-(4-morpholinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one acts as a selective antagonist of the mGluR1 receptor, which is a G-protein coupled receptor that is widely distributed in the central nervous system. The mGluR1 receptor is involved in various physiological processes such as synaptic plasticity, learning, and memory. By blocking the mGluR1 receptor, 7-cyclopentyl-2-(4-morpholinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one reduces the excitability of neurons and modulates the release of neurotransmitters such as glutamate and dopamine.
Biochemical and Physiological Effects:
7-cyclopentyl-2-(4-morpholinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to have various biochemical and physiological effects in animal models. In Parkinson's disease, 7-cyclopentyl-2-(4-morpholinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to increase the levels of the neurotransmitter dopamine in the striatum, which is responsible for motor control. In epilepsy, 7-cyclopentyl-2-(4-morpholinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to reduce the levels of the neurotransmitter glutamate, which is responsible for the excessive neuronal activity that leads to seizures. In schizophrenia, 7-cyclopentyl-2-(4-morpholinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to modulate the activity of the prefrontal cortex, which is responsible for cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
7-cyclopentyl-2-(4-morpholinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one has several advantages for lab experiments. It is a highly selective antagonist of the mGluR1 receptor and does not interact with other receptors or ion channels. It has a high affinity for the mGluR1 receptor and can be used in low concentrations. However, 7-cyclopentyl-2-(4-morpholinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one has some limitations for lab experiments. It has poor solubility in water and requires organic solvents for preparation. It is also a relatively expensive compound compared to other mGluR1 antagonists.
Orientations Futures
There are several future directions for research on 7-cyclopentyl-2-(4-morpholinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one. One direction is to explore its potential therapeutic applications in other neurological disorders such as Alzheimer's disease and multiple sclerosis. Another direction is to investigate the effects of 7-cyclopentyl-2-(4-morpholinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one on other physiological processes such as inflammation and oxidative stress. Additionally, there is a need for the development of more potent and selective mGluR1 antagonists that can be used in lower concentrations and have fewer side effects.
Méthodes De Synthèse
The synthesis of 7-cyclopentyl-2-(4-morpholinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one involves the reaction of cyclopentylamine with 4-morpholinecarboxylic acid to form the intermediate 7-cyclopentyl-2-(4-morpholinyl)decahydroquinoline. This intermediate is then reacted with ethyl chloroformate to yield 7-cyclopentyl-2-(4-morpholinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one in high yield and purity.
Applications De Recherche Scientifique
7-cyclopentyl-2-(4-morpholinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one has been extensively studied for its potential therapeutic applications in various neurological disorders. In Parkinson's disease, 7-cyclopentyl-2-(4-morpholinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to reduce the loss of dopaminergic neurons in the substantia nigra, which is responsible for the characteristic motor symptoms of the disease. In epilepsy, 7-cyclopentyl-2-(4-morpholinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to reduce the frequency and severity of seizures. In schizophrenia, 7-cyclopentyl-2-(4-morpholinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to improve cognitive function and reduce positive symptoms such as hallucinations and delusions.
Propriétés
IUPAC Name |
7-cyclopentyl-2-(morpholine-4-carbonyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3/c22-16-18(6-3-8-21(16)15-4-1-2-5-15)7-9-20(14-18)17(23)19-10-12-24-13-11-19/h15H,1-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZCFEZHHRMAOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCCC3(C2=O)CCN(C3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{2-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5684565.png)
![3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[(2E)-3-phenylprop-2-enoyl]piperidin-3-yl}propanoic acid](/img/structure/B5684569.png)
![3-(2-furyl)-3-{[(2,3,6-trimethyl-4-quinolinyl)carbonyl]amino}propanoic acid](/img/structure/B5684576.png)


![4-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]pyrimidin-2-amine](/img/structure/B5684592.png)
![1-[5-methoxy-1-(2-methoxyphenyl)-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B5684593.png)
![2-[(3-methyl-2-butenoyl)amino]benzamide](/img/structure/B5684596.png)
![3-(2-phenoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5684613.png)

![5-nitro-8-[(1-phenyl-1H-tetrazol-5-yl)thio]quinoline](/img/structure/B5684638.png)